Cas no 2229644-95-3 (4-(3-tert-butylphenyl)but-3-en-2-one)
4-(3-tert-butylphenyl)but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(3-tert-butylphenyl)but-3-en-2-one
- EN300-1764290
- 2229644-95-3
-
- Inchi: 1S/C14H18O/c1-11(15)8-9-12-6-5-7-13(10-12)14(2,3)4/h5-10H,1-4H3/b9-8+
- InChI Key: BUVCCDDFCFFFHK-CMDGGOBGSA-N
- SMILES: O=C(C)/C=C/C1=CC=CC(=C1)C(C)(C)C
Computed Properties
- Exact Mass: 202.135765193g/mol
- Monoisotopic Mass: 202.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1Ų
4-(3-tert-butylphenyl)but-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1764290-0.05g |
4-(3-tert-butylphenyl)but-3-en-2-one |
2229644-95-3 | 0.05g |
$1428.0 | 2023-09-20 | ||
| Enamine | EN300-1764290-0.1g |
4-(3-tert-butylphenyl)but-3-en-2-one |
2229644-95-3 | 0.1g |
$1496.0 | 2023-09-20 | ||
| Enamine | EN300-1764290-0.25g |
4-(3-tert-butylphenyl)but-3-en-2-one |
2229644-95-3 | 0.25g |
$1564.0 | 2023-09-20 | ||
| Enamine | EN300-1764290-0.5g |
4-(3-tert-butylphenyl)but-3-en-2-one |
2229644-95-3 | 0.5g |
$1632.0 | 2023-09-20 | ||
| Enamine | EN300-1764290-1.0g |
4-(3-tert-butylphenyl)but-3-en-2-one |
2229644-95-3 | 1g |
$1701.0 | 2023-06-03 | ||
| Enamine | EN300-1764290-2.5g |
4-(3-tert-butylphenyl)but-3-en-2-one |
2229644-95-3 | 2.5g |
$3332.0 | 2023-09-20 | ||
| Enamine | EN300-1764290-5.0g |
4-(3-tert-butylphenyl)but-3-en-2-one |
2229644-95-3 | 5g |
$4930.0 | 2023-06-03 | ||
| Enamine | EN300-1764290-10.0g |
4-(3-tert-butylphenyl)but-3-en-2-one |
2229644-95-3 | 10g |
$7312.0 | 2023-06-03 | ||
| Enamine | EN300-1764290-1g |
4-(3-tert-butylphenyl)but-3-en-2-one |
2229644-95-3 | 1g |
$1701.0 | 2023-09-20 | ||
| Enamine | EN300-1764290-5g |
4-(3-tert-butylphenyl)but-3-en-2-one |
2229644-95-3 | 5g |
$4930.0 | 2023-09-20 |
4-(3-tert-butylphenyl)but-3-en-2-one Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-(3-tert-butylphenyl)but-3-en-2-one
Introduction to 4-(3-tert-butylphenyl)but-3-en-2-one (CAS No. 2229644-95-3)
4-(3-tert-butylphenyl)but-3-en-2-one, with the CAS number 2229644-95-3, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its conjugated double bond system and the presence of a tert-butyl group, which imparts specific physical and chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of 4-(3-tert-butylphenyl)but-3-en-2-one is C14H18O, and its molecular weight is approximately 198.3 g/mol. The compound exists as a colorless to pale yellow liquid at room temperature and has a boiling point of around 150°C at reduced pressure. Its solubility in common organic solvents such as ethanol, acetone, and dichloromethane makes it highly versatile for use in laboratory settings and industrial processes.
In the realm of pharmaceutical research, 4-(3-tert-butylphenyl)but-3-en-2-one has shown promise as a key intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential as a precursor for the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of potent inhibitors of protein kinases, which are implicated in numerous pathological conditions, including cancer and inflammatory diseases.
The tert-butyl group in 4-(3-tert-butylphenyl)but-3-en-2-one plays a crucial role in enhancing the stability and bioavailability of the final drug molecules. This group provides steric hindrance that can protect sensitive functional groups during synthetic transformations, thereby improving the overall yield and purity of the desired products. Additionally, the conjugated double bond system allows for facile modification through various chemical reactions, such as Michael additions and Diels-Alder reactions, which are essential for constructing complex molecular architectures.
In materials science, 4-(3-tert-butylphenyl)but-3-en-2-one has been investigated for its potential applications in the development of advanced materials with unique optical and electronic properties. Research published in Advanced Materials demonstrated that this compound can be used as a building block for designing polymers with tunable bandgaps and high charge carrier mobilities. These polymers have shown promise in applications such as organic photovoltaics and field-effect transistors.
The synthesis of 4-(3-tert-butylphenyl)but-3-en-2-one typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the condensation of 3-tert-butylbenzaldehyde with an appropriate ketone or aldehyde followed by dehydration to form the desired α,β-unsaturated ketone. Advances in catalytic methods have further simplified this process, making it more accessible for large-scale production.
The safety profile of 4-(3-tert-butylphenyl)but-3-en-2-one is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, standard precautions should be taken to avoid inhalation, ingestion, or skin contact. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to minimize exposure risks.
In conclusion, 4-(3-tert-butylphenyl)but-3-en-2-one (CAS No. 2229644-95-3) is a versatile compound with significant potential in pharmaceutical research and materials science. Its unique chemical structure and favorable physical properties make it an attractive candidate for further exploration and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing various scientific fields.
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